molecular formula C15H14F2N2O2 B14930451 (2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B14930451
M. Wt: 292.28 g/mol
InChI Key: ICXGXBMNJMGCKM-VMPITWQZSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a difluoromethoxyphenyl group and a pyrazolyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(METHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
  • (E)-3-[4-(CHLOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
  • (E)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C15H14F2N2O2/c1-2-19-13(9-10-18-19)14(20)8-5-11-3-6-12(7-4-11)21-15(16)17/h3-10,15H,2H2,1H3/b8-5+

InChI Key

ICXGXBMNJMGCKM-VMPITWQZSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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